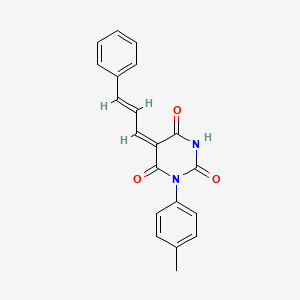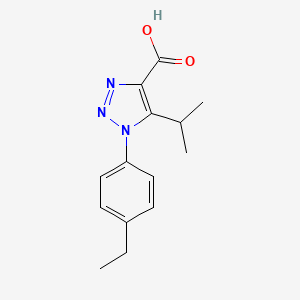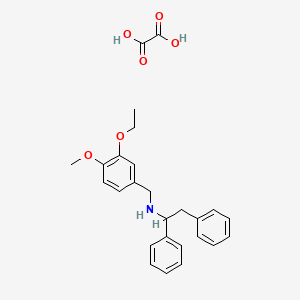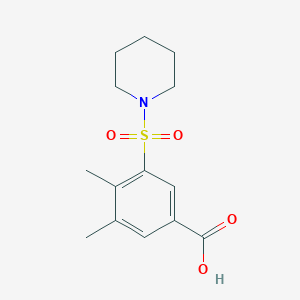![molecular formula C22H20N2O10 B5038501 4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPDC-DA and is a member of the family of bis(amino acid) derivatives. BPDC-DA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of BPDC-DA is not fully understood, but it is believed to involve the formation of stable complexes with various drugs or metal ions. BPDC-DA has been shown to form stable complexes with drugs such as doxorubicin and cisplatin, which can enhance their efficacy and reduce their toxicity. In addition, BPDC-DA has been shown to form stable complexes with metal ions such as copper and zinc, which can facilitate their removal from wastewater.
Biochemical and Physiological Effects:
BPDC-DA has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery applications. In addition, BPDC-DA has been shown to enhance the efficacy of drugs such as doxorubicin and cisplatin, which can improve their therapeutic outcomes. BPDC-DA has also been shown to have potential applications in the removal of heavy metals from wastewater, which can improve water quality and reduce environmental pollution.
Avantages Et Limitations Des Expériences En Laboratoire
BPDC-DA has several advantages for lab experiments, including its low toxicity, high biocompatibility, and ability to form stable complexes with various drugs and metal ions. However, BPDC-DA has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for research on BPDC-DA, including the development of new synthesis methods, the investigation of its potential applications in other fields such as catalysis and energy storage, and the optimization of its properties for drug delivery and heavy metal removal applications. In addition, further studies are needed to fully understand the mechanism of action of BPDC-DA and its interactions with various drugs and metal ions.
Méthodes De Synthèse
BPDC-DA can be synthesized using various methods, including the reaction of 4,4'-diaminobiphenyl with succinic anhydride and subsequent reaction with glycine. Another method involves the reaction of 4,4'-diaminobiphenyl with maleic anhydride and subsequent reaction with glycine. The resulting product is a white powder that is soluble in water.
Applications De Recherche Scientifique
BPDC-DA has been extensively studied for its potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, BPDC-DA has been investigated for its potential use as a drug carrier due to its biocompatibility and ability to form stable complexes with various drugs. In material science, BPDC-DA has been studied for its potential use in the fabrication of metal-organic frameworks and as a building block for the synthesis of other bis(amino acid) derivatives. In environmental science, BPDC-DA has been investigated for its potential use in the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
5-[3-carboxy-4-(3-carboxypropanoylamino)phenyl]-2-(3-carboxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10/c25-17(5-7-19(27)28)23-15-3-1-11(9-13(15)21(31)32)12-2-4-16(14(10-12)22(33)34)24-18(26)6-8-20(29)30/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUNHVWNUOEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)

![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)